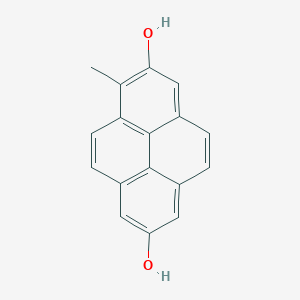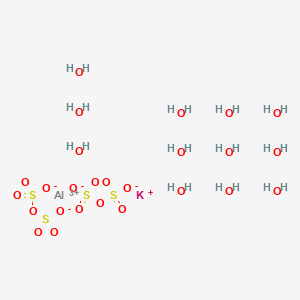![molecular formula C19H14F6O6S2 B14780614 (R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl bis(trifluoromethanesulfonate)](/img/structure/B14780614.png)
(R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl bis(trifluoromethanesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) is a complex organic compound known for its unique structural properties and reactivity. This compound features a spirobi[indene] core with two trifluoromethanesulfonate groups attached, making it a potent electrophile in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) typically involves the reaction of a spirobi[indene] derivative with trifluoromethanesulfonic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate groups are excellent leaving groups, making the compound highly reactive in nucleophilic substitution reactions.
Acylation: It can act as a catalyst in acylation reactions, facilitating the formation of C-O and C-C bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in aprotic solvents like dichloromethane or acetonitrile under mild conditions to prevent decomposition .
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an alcohol would yield an ether, while reaction with an amine would yield an amide .
Applications De Recherche Scientifique
®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) involves its role as a strong electrophile. The trifluoromethanesulfonate groups enhance the electrophilicity of the compound, making it highly reactive towards nucleophiles. This reactivity is utilized in various chemical transformations, including nucleophilic substitution and acylation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1,1’-Bi-2-naphthol bis(trifluoromethanesulfonate): Similar in structure but with a naphthol core instead of a spirobi[indene] core.
Diisopropylsilyl bis(trifluoromethanesulfonate): Contains a silyl group instead of an indene core.
Uniqueness
®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) is unique due to its spirobi[indene] core, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring high reactivity and selectivity .
Propriétés
Formule moléculaire |
C19H14F6O6S2 |
|---|---|
Poids moléculaire |
516.4 g/mol |
Nom IUPAC |
[5'-(trifluoromethylsulfonyloxy)-3,3'-spirobi[1,2-dihydroindene]-5-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C19H14F6O6S2/c20-18(21,22)32(26,27)30-13-3-1-11-5-7-17(15(11)9-13)8-6-12-2-4-14(10-16(12)17)31-33(28,29)19(23,24)25/h1-4,9-10H,5-8H2 |
Clé InChI |
GBLMAHGUMIHYSB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC3=C2C=C(C=C3)OS(=O)(=O)C(F)(F)F)C4=C1C=CC(=C4)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8-benzoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl) benzoate](/img/structure/B14780536.png)



![Benzyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14780561.png)

![[2-(2,6-Dimethylmorpholin-4-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14780566.png)
![6-cyano-N-[1-(3,4-difluorophenyl)ethyl]-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]pyrazine-2-carboxamide](/img/structure/B14780571.png)
![(S)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B14780586.png)
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B14780590.png)
![tert-butyl (1S,4S)-2-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14780606.png)


